molecular formula C21H24N2O2S B2617508 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea CAS No. 2034569-80-5

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea

Cat. No. B2617508
CAS RN: 2034569-80-5
M. Wt: 368.5
InChI Key: ZBGOVXDWYYSZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPU and is a urea derivative that has been synthesized for its potential use as a pharmacological agent.

Scientific Research Applications

Synthesis and Anticancer Activity

The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, closely related to the chemical structure , has demonstrated significant anticancer activity in various assays and cell lines. It is considered for clinical trials to treat kidney cancer due to its strong anticancer effects and low toxicity in animal studies. The active agent's synthesis and potential as a prodrug have been outlined, emphasizing its relevance in cancer treatment research (Nammalwar et al., 2010).

Acetylcholinesterase Inhibition

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a functional resemblance with the specified compound, has shown these derivatives to be potent inhibitors of acetylcholinesterase. This is significant for the development of treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc et al., 1995).

Novel Urea Synthesis

Innovative methodologies for synthesizing ureas, such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, provide a foundational technique for creating compounds including 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea. These methodologies enable the one-pot conversion of carboxylic acids to ureas under mild conditions, showcasing the versatility and applicability of ureas in synthetic chemistry (Thalluri et al., 2014).

properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-21(25,19-14-17-11-5-6-12-18(17)26-19)15-23-20(24)22-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,14,25H,7,10,13,15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGOVXDWYYSZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea

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